molecular formula C9H15NO B2539852 3-(Cyclopropylmethyl)piperidin-2-one CAS No. 340962-81-4

3-(Cyclopropylmethyl)piperidin-2-one

Cat. No.: B2539852
CAS No.: 340962-81-4
M. Wt: 153.225
InChI Key: VXJHGHMZDOFLQS-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)piperidin-2-one is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol It is a piperidine derivative, characterized by a cyclopropylmethyl group attached to the nitrogen atom of the piperidin-2-one ring

Preparation Methods

The synthesis of 3-(Cyclopropylmethyl)piperidin-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylmethylamine with a suitable piperidinone precursor can yield the desired product. The reaction conditions typically involve the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or cyclization reactions using palladium or rhodium catalysts . These methods are designed to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(Cyclopropylmethyl)piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Cyclopropylmethyl)piperidin-2-one can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its cyclopropylmethyl group, which can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclopropylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-8(2-1-5-10-9)6-7-3-4-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJHGHMZDOFLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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